
4-Methoxy-3-(trifluoromethyl)benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzyl is an organic compound characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl can be achieved through several methods. One common approach involves the bromination of this compound alcohol to form this compound bromide . This reaction typically requires the use of bromine or a brominating agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzyl bromide derivative can undergo nucleophilic substitution reactions to form various substituted benzyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzyl is utilized in a wide range of scientific research applications, including:
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzyl: Lacks the methoxy group, leading to variations in its applications and interactions.
4-Methoxy-3-(trifluoromethyl)benzyl chloride: Similar structure but with a chloride group instead of a bromide, affecting its reactivity in substitution reactions.
Uniqueness
This compound is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8F3O |
|---|---|
Molecular Weight |
189.15 g/mol |
InChI |
InChI=1S/C9H8F3O/c1-6-3-4-8(13-2)7(5-6)9(10,11)12/h3-5H,1H2,2H3 |
InChI Key |
HUPHVNYYQZKMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


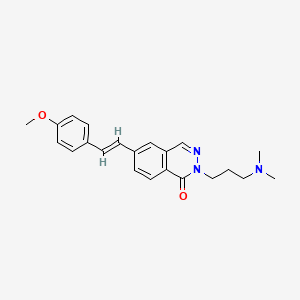
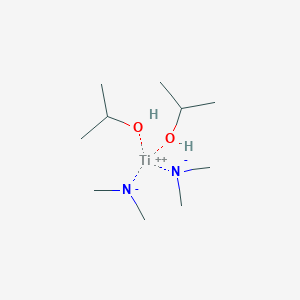
![(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol](/img/structure/B14795254.png)
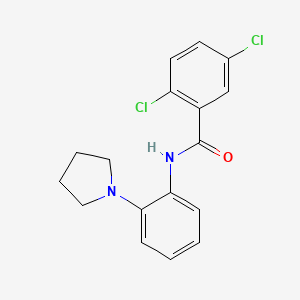
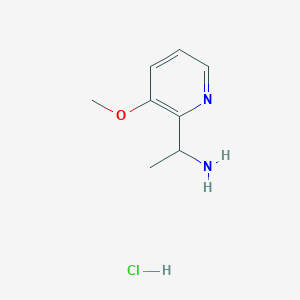
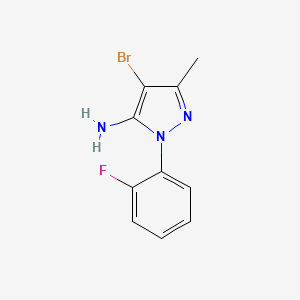

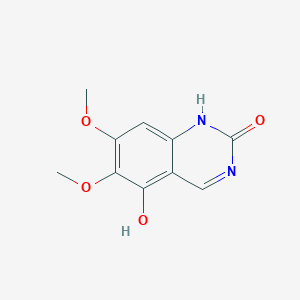
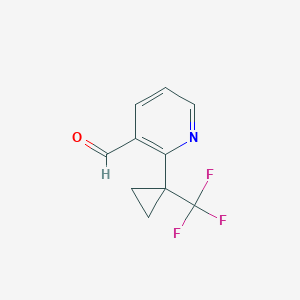
![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)
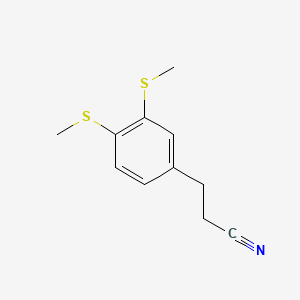
![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
